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molecular formula C8H9ClN2O3 B1588107 2-((4-Chloro-2-nitrophenyl)amino)ethanol CAS No. 59320-13-7

2-((4-Chloro-2-nitrophenyl)amino)ethanol

Cat. No. B1588107
M. Wt: 216.62 g/mol
InChI Key: LGGKGPQFSCBUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026704

Procedure details

To a solution of 10 g (52 mmol) 2,5-dichloronitrobenzene in 40 ml butanol was added 6.5 g (104 mmol) ethanolamine, and the mixture was refluxed for 20 h. The reaction mixture was evaporated in vacuo. The residue was recrystallized (toluene) to give 8.1 g (75%) N-(2-hydroxyethyl)-4-chloro-2-nitroaniline. M.p. 98°-100° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([CH2:14][NH2:15])[OH:13]>C(O)CCC>[OH:13][CH2:12][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
6.5 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized (toluene)

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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